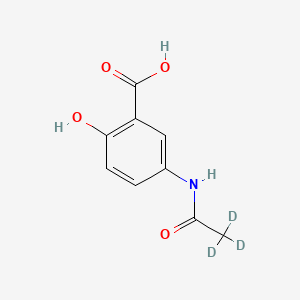

N-Acetyl-Mesalazin-d3

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-Acetyl Mesalazine-d3 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of Mesalazine and its metabolites.

Biology: In studies involving the metabolism and pharmacokinetics of Mesalazine.

Medicine: For the development of new therapeutic agents and in clinical trials to monitor drug levels.

Industry: In the quality control of pharmaceutical products containing Mesalazine

Wirkmechanismus

Target of Action

N-Acetyl Mesalazine-d3, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .

Mode of Action

The mode of action of N-Acetyl Mesalazine-d3 involves its interaction with its targets in the body. It is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria . In the anti-oxidant activity of SSZ, the phenoxyl group of 5-ASA acts as an electron (or H-atom) donor .

Biochemical Pathways

The biochemical pathways affected by N-Acetyl Mesalazine-d3 are primarily related to its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the β-catenin signalling pathway acting through the upregulation of μ-protocadherin gene in colo-rectal cancer cells .

Pharmacokinetics

The pharmacokinetic properties of N-Acetyl Mesalazine-d3 have been studied in healthy subjects. After receiving mesalazine enema (1 g/100 mL) once daily for 7 consecutive days, the mean maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t) and elimination half-life (t1/2) of mesalazine were found to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL and 3.33 (1.99) h, respectively .

Result of Action

The result of the action of N-Acetyl Mesalazine-d3 is primarily the reduction of inflammation in conditions such as ulcerative colitis. It has also been associated with a decrease in inflammatory activity and subsequently potentially reducing the risk of colorectal cancer in conditions like ulcerative colitis .

Biochemische Analyse

Biochemical Properties

N-Acetyl Mesalazine-d3 interacts with various enzymes and proteins in the body. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa . The nature of these interactions is primarily metabolic, as N-Acetyl Mesalazine-d3 is a metabolite of mesalamine .

Cellular Effects

The effects of N-Acetyl Mesalazine-d3 on cells are largely related to its parent compound, mesalamine. Mesalamine has predominant actions in the gut, thereby having fewer systemic side effects . It is likely that N-Acetyl Mesalazine-d3 shares similar cellular effects.

Molecular Mechanism

As a metabolite of mesalamine, it may share similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on mesalamine, its parent compound, have shown that it is stable and does not degrade significantly over time .

Dosage Effects in Animal Models

Studies on mesalamine have shown that it has a therapeutic effect at certain dosages, with toxic or adverse effects observed at high doses .

Metabolic Pathways

N-Acetyl Mesalazine-d3 is involved in the metabolic pathways of mesalamine. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa .

Transport and Distribution

It is likely that it follows similar pathways as mesalamine, its parent compound .

Subcellular Localization

As a metabolite of mesalamine, it is likely that it is found in similar compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

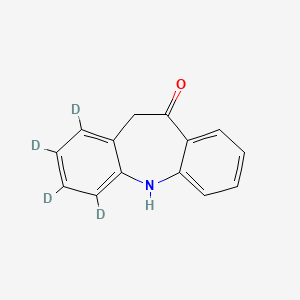

The synthesis of N-Acetyl Mesalazine-d3 involves the acetylation of Mesalazine (5-aminosalicylic acid) with acetic anhydride in the presence of a deuterium source. The reaction typically occurs under mild conditions, with the deuterium atoms being incorporated into the acetyl group .

Industrial Production Methods

Industrial production of N-Acetyl Mesalazine-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl Mesalazine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products Formed

The major products formed from these reactions include various derivatives of N-Acetyl Mesalazine-d3, such as quinones, amines, and substituted aromatic compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mesalazine (5-aminosalicylic acid): The parent compound used in the treatment of inflammatory bowel disease.

Sulfasalazine: A prodrug that is metabolized to Mesalazine in the colon.

Olsalazine: A dimer of Mesalazine used for similar therapeutic purposes

Uniqueness

N-Acetyl Mesalazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and drug metabolism research .

Eigenschaften

IUPAC Name |

2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFDRROBUCULOD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675516 | |

| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93968-79-7 | |

| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B562393.png)

![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)